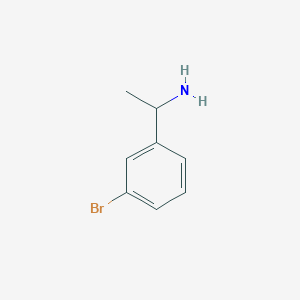

1-(3-Bromophenyl)ethanamine

Descripción

Significance of Arylethylamines in Chemical Synthesis and Medicinal Chemistry

Arylethylamines are a class of organic compounds that feature prominently in a vast array of natural products and synthetic drugs. mdpi.comresearchgate.netscispace.com Their structural motif is a key pharmacophore in many biologically active molecules, including endogenous neurotransmitters. acs.org The ability of many arylethylamines to cross the blood-brain barrier makes them particularly valuable in the field of medicinal chemistry for designing drugs that target the central nervous system. mdpi.commdpi.comnih.gov

Chirality plays a pivotal role in the biological activity of many pharmaceuticals. enamine.net Chiral arylethylamines, including the enantiomers of 1-(3-Bromophenyl)ethanamine, serve as indispensable building blocks in asymmetric synthesis. enamine.netsci-hub.ru They provide a stereochemically defined starting point for the construction of more complex chiral molecules, ensuring the desired three-dimensional arrangement of atoms, which is often crucial for a drug's efficacy and safety. enamine.net The use of these optically pure building blocks is essential in modern drug development to meet regulatory standards and to create more effective and specific therapeutic agents. enamine.net

The arylethylamine skeleton is a common feature in numerous biologically active compounds and pharmaceuticals. researchgate.netresearchgate.nettcichemicals.com This structural unit is present in a wide range of drugs, and its substitution pattern can significantly influence a molecule's properties, such as its lipophilicity and metabolic half-life. scispace.comthieme-connect.com Consequently, arylethylamines like this compound are valuable precursors in the synthesis of new drug candidates. researchgate.net Their modular nature allows for systematic modifications to explore structure-activity relationships and optimize the pharmacological profiles of potential new medicines. scispace.comacs.org

Role as Chiral Building Blocks

Overview of the Bromophenyl Moiety in Organic Transformations

The bromophenyl group within this compound is a key functional handle for a variety of organic transformations. The bromine atom can be readily substituted by other functional groups through nucleophilic substitution reactions. This versatility allows for the introduction of diverse chemical entities, expanding the range of accessible molecular architectures. Furthermore, the bromine atom can participate in various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. The presence of the bromine atom can also influence the reactivity and polarity of the molecule. cymitquimica.com This reactivity makes bromophenyl-containing compounds valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials. acs.org

Research Landscape of this compound and its Enantiomers

The research surrounding this compound and its individual enantiomers is active and multifaceted, with a strong focus on their application in asymmetric synthesis and the development of novel compounds.

The (S)-enantiomer of this compound is a widely utilized chiral building block in organic synthesis. It has been notably employed in Ullmann coupling reactions with N-H containing heteroarenes, a process facilitated by a copper iodide catalyst. researchgate.netfishersci.atchemicalbook.com This reaction is a valuable method for constructing carbon-nitrogen bonds and synthesizing complex heterocyclic structures. The use of microwave heating in these coupling reactions has been shown to significantly reduce reaction times. researchgate.net Furthermore, research has explored the α-alkylation of N-borane complexes derived from chiral 1-arylethylamines, including those similar in structure to (S)-1-(3-Bromophenyl)ethanamine, to produce optically active 2-substituted azetidine-2-carbonitriles. rsc.org

Table 1: Physicochemical Properties of (S)-1-(3-Bromophenyl)ethanamine

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 96°C / 4 mmHg |

| Density | 1.33 g/cm³ |

| Water Solubility | Immiscible |

| CAS Number | 139305-96-7 |

Source: nih.gov

The (R)-enantiomer, (R)-1-(3-Bromophenyl)ethanamine, also serves as a crucial intermediate in chemical synthesis. chemicalbook.comambeed.com It is recognized for its role as a building block in the pharmaceutical industry, particularly for synthesizing compounds targeting neurological conditions. smolecule.com Its structural features make it a valuable reagent for producing complex molecules in various research applications. smolecule.com

Table 2: Physicochemical Properties of (R)-1-(3-Bromophenyl)ethanamine

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Boiling Point | 96°C (4 mmHg) |

| Flash Point | >110°C |

| Density | 1.33 g/cm³ |

| Optical Rotation | +22° (Neat) |

| CAS Number | 176707-77-0 |

Source: chemicalbook.comalfa-chemistry.comfishersci.nlfishersci.fi

(S)-1-(3-Bromophenyl)ethanamine

Contextualizing this compound within Chiral Amine Chemistry

Chiral amines are fundamental components in the synthesis of a vast array of biologically active compounds and are integral to the field of asymmetric synthesis. This branch of chemistry focuses on the selective production of a single enantiomer of a chiral molecule. The demand for enantiomerically pure compounds is significant, as the physiological effects of two enantiomers of the same drug can differ dramatically.

This compound serves as a prime example of a key chiral amine in this context. Its utility stems from several key features:

A Chiral Scaffold: The primary amine group attached to a stereogenic center provides a handle for building molecular complexity in a stereocontrolled manner. cymitquimica.com

A Site for Modification: The bromine atom on the phenyl ring allows for a range of chemical transformations, such as cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. fishersci.at This enables the introduction of diverse functional groups, further expanding the molecular diversity that can be achieved from this single precursor.

A Resolving Agent: Chiral amines themselves, including derivatives of phenylethylamine, are often used as resolving agents to separate racemic mixtures of other chiral compounds. This is typically achieved through the formation of diastereomeric salts, which have different physical properties and can be separated by techniques like crystallization. onyxipca.com

The synthesis of enantiomerically pure this compound is a critical first step for its application in asymmetric synthesis. Methods to achieve this include the asymmetric reduction of the corresponding ketone, 3-bromoacetophenone, or the resolution of the racemic amine. smolecule.comnih.gov For instance, highly enantiopure (R)- and (S)-arylethylamines can be synthesized through the borane-mediated reduction of single-isomeric (E)- and (Z)-O-benzyloxime ethers using a chiral catalyst. nih.gov

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Boiling Point | 96 °C (at 4 mmHg) |

| Density | 1.33 g/mL |

The data in this table is compiled from various sources. nih.govaccelachem.com

The strategic placement of the bromo substituent at the meta position of the phenyl ring influences the electronic properties and reactivity of the molecule, offering different synthetic possibilities compared to its ortho- and para-isomers. cymitquimica.com This structural nuance is a key consideration for medicinal chemists designing new therapeutic agents.

In essence, this compound is a valuable tool in the organic chemist's arsenal. Its chirality and functional handles make it an important intermediate for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. cymitquimica.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZHYLTOAGURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938837 | |

| Record name | 1-(3-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74877-08-0, 176707-77-0 | |

| Record name | 3-Bromo-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromophenyl Ethanamine and Its Enantiomers

Established Synthetic Pathways for Racemic 1-(3-Bromophenyl)ethanamine

The synthesis of racemic this compound typically involves multi-step reaction sequences starting from commercially available precursors. A common approach is the reductive amination of a corresponding ketone.

A frequently employed pathway to synthesize racemic this compound begins with the ketone precursor, 3'-bromoacetophenone (B146053). This process involves the conversion of the ketone's carbonyl group into an amine. One established method is the formation of an oxime intermediate, followed by its reduction. chemicalbook.com Another general approach in organic synthesis that can be applied here is the conversion of a nitro group to an amine, which would involve nitration of a suitable precursor followed by reduction. libretexts.org

The synthesis can be conceptualized in the following sequence:

Oxime Formation: The starting ketone, 3'-bromoacetophenone, is reacted with an aminating agent like hydroxylamine (B1172632). chemicalbook.com This reaction converts the carbonyl group into an oxime.

Reduction: The resulting oxime is then reduced to the corresponding primary amine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common choice for laboratory-scale synthesis. chemicalbook.com

The successful synthesis of racemic this compound hinges on the management of key intermediates and reaction conditions.

Key Intermediates: The primary intermediate in the most direct route is 3'-Bromoacetophenone oxime . This compound is formed by the reaction of 3'-bromoacetophenone with hydroxylamine hydrochloride. chemicalbook.comnih.gov The geometry of the oxime (E or Z isomer) is a critical factor in enantioselective syntheses but less so for producing the racemic mixture. nih.gov

Reaction Conditions: The conditions for each step are crucial for achieving good yields. For the oximation step, the reaction is typically carried out in a solvent mixture such as methanol (B129727) and water. chemicalbook.com The subsequent reduction of the oxime to the amine can be performed using a reducing agent like sodium tetrahydroborate in a solvent system like acetonitrile (B52724) and water at a controlled temperature. chemicalbook.com Alternative reduction methods might employ catalytic hydrogenation. google.com

The following table summarizes a representative synthetic sequence for the racemic compound.

| Step | Reactant | Reagents | Solvent(s) | Temperature | Product/Intermediate |

| 1 | 3'-Bromoacetophenone | Hydroxylamine hydrochloride | Methanol / Water | 25 °C | 3'-Bromoacetophenone oxime |

| 2 | 3'-Bromoacetophenone oxime | Sodium tetrahydroborate | Acetonitrile / Water | 25 °C | Racemic this compound |

Multi-step Reaction Sequences

Enantioselective Synthesis of (S)- and (R)-1-(3-Bromophenyl)ethanamine

The production of enantiomerically pure (S)- and (R)-1-(3-bromophenyl)ethanamine is of significant interest as these isomers often serve as crucial building blocks in the synthesis of pharmaceuticals. Asymmetric reduction strategies are a cornerstone for achieving high enantiopurity.

Asymmetric reduction of prochiral ketones or their derivatives, such as oximes or imines, is a powerful method for synthesizing chiral amines. This approach utilizes a chiral catalyst or reagent to influence the stereochemical outcome of the reduction, leading to a preference for one enantiomer over the other. smolecule.com

A highly effective method for the enantioselective synthesis of primary amines is the borane-mediated reduction of oxime ethers, catalyzed by chiral spiroborate esters. nih.govnih.govcapes.gov.br This strategy has been successfully applied to produce both (R)- and (S)-1-(3-bromophenyl)ethanamine with high enantiomeric excess (ee). nih.gov

The key to this method is the stereochemistry of the oxime ether precursor. The reduction of a pure (E)-O-benzyloxime ether typically yields the (S)-amine, while the reduction of the corresponding (Z)-isomer produces the (R)-amine. nih.gov For instance, the borane-mediated reduction of pure (Z)-1-(3-bromophenyl)ethanone O-benzyloxime, in the presence of a specific chiral spiroborate catalyst, yields the primary (R)-arylethylamine in high enantiomeric purity (up to 99% ee). nih.gov Similarly, the (S)-amine can be prepared from the (E)-benzyloxime ether. nih.govuc.pt

The success of the spiroborate-catalyzed reduction relies heavily on the design of the chiral catalyst and the optimization of reaction conditions. wipo.int

Catalyst Structure: The most effective catalysts are often spiroborate esters derived from non-racemic 1,2-amino alcohols. nih.govwipo.int A prominent example is the stable spiroborate ester derived from (S)-diphenyl valinol and ethylene (B1197577) glycol. nih.gov This catalyst acts as a chiral transfer agent, mediating the enantioselective addition of hydride from the borane (B79455) source to the C=N bond of the oxime ether. uc.pt

Optimization of Conditions: Achieving high yield and enantioselectivity requires careful optimization of several parameters. wipo.int

Catalyst Loading: While stoichiometric amounts of chiral reagents are sometimes needed in asymmetric reductions, this process is catalytic. nih.gov Effective reductions can be achieved with catalyst loadings as low as 10-15 mol%. nih.gov

Borane Source: The choice of borane source is important. Borane-tetrahydrofuran complex (BH₃–THF) has been shown to provide better enantioselectivity than borane-dimethyl sulfide (B99878) complex (BH₃–Me₂S) in these reductions. nih.gov

Solvent and Temperature: Solvents like tetrahydrofuran (B95107) (THF) and dioxane are commonly used. nih.govnih.gov The reaction temperature is also critical, with reductions often carried out at 0 °C to maximize enantioselectivity. nih.govnih.gov

Research has shown that the reduction of (Z)-isomers may require a slightly higher catalyst loading (e.g., 15%) to achieve enantioselectivities comparable to those obtained from (E)-isomers with a lower catalyst loading (e.g., 10%). nih.gov

The table below details the results of an asymmetric reduction to form the (R)-amine.

| Substrate | Catalyst | Catalyst Loading | Borane Source | Solvent | Temp. | Product | Yield (Acetamide derivative) | Enantiomeric Excess (ee) |

| (Z)-1-(3-Bromophenyl)ethanone O-benzyloxime | Spiroborate ester from (S)-diphenyl valinol | 15 mol% | BH₃–THF | THF | 0 °C | (R)-1-(3-Bromophenyl)ethanamine | Good | Up to 99% |

Data sourced from a study on the asymmetric synthesis of nonracemic primary amines. nih.gov

Spiroborate Catalyzed Reduction of Oxime Ethers

Biocatalytic Approaches

Biocatalytic methods offer a highly selective and environmentally conscious route to obtaining enantiomerically pure amines. These processes utilize enzymes, such as lipases, to catalyze reactions with high stereospecificity under mild conditions.

Lipase-mediated kinetic resolution is a prominent biocatalytic strategy for separating the enantiomers of racemic this compound. This method relies on the principle that a chiral catalyst (the lipase) will react at different rates with the two enantiomers of the racemic substrate. Specifically, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This results in a mixture containing one enantiomer as a free amine and the other as an amide, which can then be separated by conventional chemical techniques. An efficient biocatalytic process has been developed for the resolution of racemic this compound, demonstrating the industrial viability of this approach. wikipedia.orgpharmtech.com

The success of a biocatalytic resolution is highly dependent on the choice of enzyme. A screening process is typically undertaken to identify the most effective biocatalyst from a panel of commercially available enzymes. unchainedlabs.com For the resolution of chiral amines, lipases are extensively studied due to their broad substrate tolerance and high enantioselectivity. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CaLB), Candida rugosa lipase (CRL), and enzymes from Pseudomonas fluorescens or Burkholderia plantarii are frequently evaluated. wikipedia.orglibretexts.org The specificity of the enzyme for the substrate is crucial; for instance, in the resolution of this compound, an R-selective acylation was achieved, indicating the enzyme's preference for the (R)-enantiomer as the substrate for the acylation reaction. wikipedia.orgsmolecule.com This specificity is the key to achieving high enantiomeric excess in the final products.

The core of the kinetic resolution process is the enantioselective acylation reaction. In a well-documented procedure for this compound, the racemic amine is subjected to acylation using an acyl donor in the presence of a lipase. wikipedia.orgsmolecule.com An efficient process utilizes ethyl 2-methoxyacetate as the acyl donor and Candida antarctica lipase B as the catalyst. wikipedia.orgsmolecule.com The lipase selectively facilitates the transfer of the acyl group to the (R)-enantiomer of the amine, converting it into (R)-N-(1-(3-bromophenyl)ethyl)-2-methoxyacetamide. The (S)-enantiomer remains largely unreacted. This transformation allows for the separation of the two enantiomers, yielding both the (S)-amine and the (R)-amide with very high enantiomeric excess (>99% ee) and in high isolated yields. wikipedia.org

Table 1: Lipase-Mediated Kinetic Resolution of (RS)-1-(3-Bromophenyl)ethanamine

| Enzyme | Acyl Donor | Selectivity | Product 1 | Yield (Product 1) | ee (Product 1) | Product 2 | Yield (Product 2) | ee (Product 2) |

|---|

Data sourced from references wikipedia.orgsmolecule.com.

Enzyme Screening and Substrate Specificity

Chiral Resolution Techniques

Beyond biocatalysis, classical chemical methods remain fundamental for the separation of enantiomers. Chiral resolution is a widely applied technique, particularly for amines and acids which can readily form salts. pharmtech.com

The most common method for the chiral resolution of racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic base, such as this compound, with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. pharmtech.comlibretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid, for example). Unlike enantiomers, diastereomers possess different physical properties, most notably different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first. After separation, the pure diastereomeric salt is treated with a base to break the salt and liberate the desired pure enantiomer of the amine, while the resolving agent can often be recovered. libretexts.orglibretexts.org

The choice of the chiral resolving agent is critical and often requires empirical screening to find the most effective one for a specific racemate. onyxipca.com The goal is to maximize the solubility difference between the two diastereomeric salts to achieve efficient separation. onyxipca.com For the resolution of chiral amines, a variety of chiral acids are commonly employed. libretexts.org The selection is based on factors like availability, cost, and effectiveness in forming crystalline salts. pharmtech.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent Type | Specific Examples |

|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Tartaric acid, (+)-Dibenzoyltartaric acid, (-)-Dibenzoyltartaric acid, (+)-Mandelic acid, (-)-Mandelic acid, (-)-Malic acid |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid, (-)-Camphor-10-sulfonic acid |

Data sourced from references libretexts.orgonyxipca.com.

Classical Resolution via Diastereomeric Salt Formation

Optimization of Crystallization Conditions

The separation of enantiomers through crystallization is a well-established industrial practice. It offers a robust alternative to chiral synthesis or preparative HPLC, particularly when those methods are synthetically challenging or economically prohibitive. onyxipca.com The process is essentially a salt screen, where the racemic amine is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their solubility. onyxipca.com

A critical aspect of this methodology is the investigation into the stability and solubility of the target compound and the selected resolving agents. onyxipca.com The presence of impurities can significantly hinder crystallization, leading to failure. onyxipca.com Therefore, ensuring the purity of the starting material is paramount. onyxipca.com

Several factors can be optimized to enhance the efficiency of the crystallization process. In some systems, a two-vessel setup with temperature cycling has been shown to accelerate deracemization and improve productivity compared to a single-vessel system. acs.org Operating parameters such as the initial enantiomeric excess, vessel residence time, and suspension density are also crucial variables that require investigation and optimization. acs.org For instance, optimizing the residence time is often necessary to maximize the process's efficiency. acs.org

The choice of solvent and additives can also dramatically influence the polymorphic outcome of the crystallization, allowing for the selective crystallization of a desired polymorph. acs.org

Chromatographic Chiral Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), are powerful and widely used methods for the separation and analysis of enantiomers. researchgate.netmdpi.com

Direct chiral HPLC methods employing polysaccharide-based CSPs have gained significant attention due to their broad applicability and effective chiral recognition capabilities. researchgate.net These CSPs, often based on derivatized cellulose (B213188) and amylose, are considered the most versatile for separating a wide range of chiral compounds. researchgate.net

One study reported the successful separation of the enantiomers of 1-(4-bromophenyl)ethylamine, a structurally similar compound, using a novel chiral stationary phase ((R,R)-CSP-2A) based on an acridino-18-crown-6 ether selector. oup.comnih.gov The separation was achieved using an isocratic elution with a mobile phase consisting of a 1:4 mixture of MeOH/CH₃CN containing HCOOH and triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) at a flow rate of 1.0 mL/min and a temperature of 40°C. oup.com The best results for the separation of the brominated phenylethylamine were noted in this study. oup.comnih.gov

Another approach utilized a chemically bonded crown ether tetracarboxylic acid stationary phase (Chirosil RCA(+)) to separate 1-(4-bromophenyl)-ethylamine. researchgate.net The mobile phase consisted of aqueous-organic mixtures of 0.1% HClO₄ in water with either acetonitrile or methanol. researchgate.net

The choice of CSP is critical for achieving successful separation. Cellulose-based coated columns, such as CHIRALCEL-ODH® (cellulose tris(3,5-dimethylphenylcarbamate)) and LUX Cellulose-3® (cellulose tris(4-methylbenzoate)), have demonstrated efficient separations of structurally related chiral amines under normal phase elution modes. mdpi.com

Table 1: HPLC Conditions for Enantiomeric Separation of Related Amines

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Temperature | Compound Separated | Reference |

| (R,R)-CSP-2A (acridino-18-crown-6 ether) | 1:4 MeOH/CH₃CN with HCOOH and TEA/DEA | 1.0 mL/min | 40°C | 1-(4-bromophenyl)ethylamine | oup.com |

| Chirosil RCA(+) (crown ether tetracarboxylic acid) | 0.1% HClO₄ in water/acetonitrile or methanol | Not Specified | Not Specified | 1-(4-bromophenyl)-ethylamine | researchgate.net |

| CHIRALCEL-ODH® / LUX Cellulose-3® | Normal Phase Eluents | Not Specified | Not Specified | Structurally related chiral amines | mdpi.com |

The development of a reliable HPLC method is a multi-step process that begins with defining the purpose of the analysis and understanding the properties of the sample. dokumen.pub The core of method development involves five key stages:

Development of a core method: This is initially performed using a pure solution of the analytes to ensure the analytical procedure is functional under ideal conditions. dokumen.pub

Sample preparation: This may involve cleanup, concentration, or derivatization to make the sample suitable for analysis. dokumen.pub

Application to real samples: The developed core method is then applied to the actual samples after appropriate preparation. dokumen.pub

Evaluation of results: The data obtained is analyzed to determine the enantiomeric composition. dokumen.pub

Validation: The method is validated according to established protocols to ensure its accuracy, precision, and robustness. dokumen.pub

For enantiomeric purity assessment, the separation of enantiomers is crucial for various applications, including quality control of chiral drugs and monitoring enantioselective reactions. mdpi.com Chiral HPLC analyses that provide baseline separation of enantiomers are considered reliable and reproducible for calculating enantiomeric excess (ee). mdpi.com

In the absence of a pre-existing analytical method for the HPLC separation of enantiomers, in-house method development is often undertaken to provide a rapid method to support screening activities. onyxipca.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Kinetic Resolution Methods

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. numberanalytics.com This method can produce both the unreacted starting material and the product in high enantiomeric excess. rsc.org

Enzymatic kinetic resolution has emerged as a powerful and environmentally friendly tool for the synthesis of optically pure amines. researchgate.net Lipases are frequently used due to their availability, stability, and versatility. researchgate.net For instance, lipase-catalyzed acylation has been successfully employed for the resolution of various phenylethylamines. mdpi.comresearchgate.net

In one study, the lipase-catalyzed cyanoamidation and methoxyamidation of racemic amines were investigated. mdpi.com The reactions were monitored by chiral HPLC to determine the enantiomeric excess of the products and unreacted starting materials. mdpi.com This allowed for the precise determination of the optimal reaction time to achieve the highest enantiomeric purity. mdpi.com

The choice of acyl donor and solvent can significantly impact the efficiency and selectivity of the enzymatic resolution. For example, in the resolution of phenylethylamines structurally related to amphetamine, ethyl methoxyacetate (B1198184) was found to be an effective acyl donor when used with Candida antarctica lipase B (CAL-B). researchgate.net

Kinetic resolution can also be achieved using non-enzymatic chiral catalysts. A protocol based on an achiral N-heterocyclic carbene and a chiral hydroxamic acid co-catalyst has been developed for the kinetic resolution of secondary cyclic amines, achieving high selectivity. ethz.ch

Chemical Transformations and Reaction Mechanisms

Reactivity of the Amine Functional Group

The primary amine group (—NH₂) in 1-(3-Bromophenyl)ethanamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This reactivity allows for the formation of various nitrogen-containing compounds through reactions such as condensation, alkylation, and acylation.

The reaction of primary amines with aldehydes or ketones is a fundamental transformation that yields imines, commonly known as Schiff bases. smolecule.comscribd.com These compounds are characterized by a carbon-nitrogen double bond (C=N) and are pivotal intermediates in organic synthesis.

This compound readily undergoes condensation reactions with a variety of carbonyl compounds, including aromatic and aliphatic aldehydes and ketones, to form the corresponding Schiff bases. researchgate.netrsc.orgacs.orgmdpi.com For instance, the reaction with 3-bromobenzaldehyde (B42254) in refluxing ethanol (B145695) yields the N-[(1E)-(3-Bromophenyl)methylene]-1-(3-bromophenyl)ethanamine Schiff base. najah.edu This type of condensation is a versatile method for creating complex imines that can serve as precursors to other heterocyclic systems. sciengine.com The reaction generally proceeds by mixing the amine and the carbonyl compound, often with heating and sometimes with acid or base catalysis to facilitate the dehydration step. scribd.comlibretexts.org

Research has shown that Schiff bases derived from substituted benzaldehydes, such as 3-bromobenzaldehyde, can be prepared in high yields. najah.eduresearchgate.net The formation of the imine can be monitored using spectroscopic techniques like Fourier Transform Infrared (FT-IR) spectroscopy, by observing the disappearance of the C=O stretch of the aldehyde and the N-H bands of the amine, and the appearance of the C=N stretch of the imine product. researchgate.net

Table 1: Examples of Schiff Base Formation from Amines and Carbonyls

| Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 2-(piperidin-1-yl)ethanamine | 3-bromobenzaldehyde | N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine | najah.edu |

| 1,3-diaminopropan-2-ol | 3-bromobenzaldehyde | 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol | researchgate.net |

| β-phenylethylamine derivatives | Aldehydes/Ketones | Tetrahydroisoquinolines (via Pictet-Spengler) | sciengine.com |

The formation of a Schiff base proceeds via a two-step nucleophilic addition-elimination mechanism. mdpi.com

Nucleophilic Addition: The lone pair on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Elimination (Dehydration): The carbinolamine is typically unstable and eliminates a molecule of water to form the stable imine. This step is often the rate-determining step and can be catalyzed by acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).

Since this compound is a chiral molecule (existing as (R) and (S) enantiomers), its reaction with a prochiral carbonyl compound can lead to the formation of diastereomeric products. chemicalbook.com The stereochemical outcome is influenced by the steric hindrance around the chiral center and the reaction conditions. The conformationally restricted nature of reactants can lead to high diastereoselectivity in the formation of products. mdpi.com For example, subsequent reactions of the formed imine, such as cyclization under acylating conditions, can proceed with significant stereocontrol, often leading to the preferential formation of one diastereomer, like a 2,4-trans-oxazolidine. mdpi.com

The primary amine of this compound can be N-alkylated to form secondary and tertiary amines. researchgate.net This reaction typically involves treating the amine with an alkyl halide. However, more modern and efficient methods utilize the reductive amination of carbonyl compounds or the direct alkylation with alcohols catalyzed by transition metals, such as ruthenium complexes. rsc.org These catalytic methods are often milder and yield the desired secondary amines with high selectivity, avoiding the over-alkylation that can occur with alkyl halides. rsc.orgresearchgate.net

Acylation of this compound with acylating agents like acyl chlorides or acid anhydrides yields N-substituted amides. sciengine.com The reaction is a nucleophilic addition-elimination process, similar in mechanism to Schiff base formation but with an acyl halide instead of a carbonyl compound. chemguide.co.uklibretexts.org

The reaction between an amine like this compound and an acyl chloride (e.g., ethanoyl chloride) is typically vigorous. chemguide.co.uk The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide and hydrogen chloride. chemguide.co.uklibretexts.org The produced HCl will react with any excess amine present to form an ammonium (B1175870) salt. chemguide.co.uk

Table 2: General Reactions of the Amine Group

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Primary Alcohols | Ruthenium complex | Secondary Amine | rsc.org |

| N-Alkylation | Alkyl Halides | Base | Secondary/Tertiary Amine | researchgate.net |

| Acylation | Acyl Chlorides | - | N-Substituted Amide | chemguide.co.uklibretexts.org |

Condensation Reactions with Carbonyl Compounds

N-Alkylation Reactions

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring in this compound provides a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. smolecule.comnih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are particularly effective with aryl bromides. mdpi.comrsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.org It is a powerful method for forming biaryl structures. The aryl bromide of this compound can be coupled with various arylboronic acids to synthesize chiral biphenyl-containing ethanamines, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.netgre.ac.uk

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. acs.orgresearchgate.net This allows for the introduction of a second amino group onto the aromatic ring.

Carbonylative Coupling: In the presence of carbon monoxide, a palladium catalyst can facilitate the carbonylative Suzuki coupling of the aryl bromide with a boronic acid to yield biaryl ketones. nih.gov

Copper-Catalyzed Coupling: Besides palladium, copper catalysts are also used for C-N cross-coupling reactions (Ullmann condensation), providing an alternative, less expensive method for the N-arylation of various nitrogen-containing compounds using the aryl bromide. researchgate.net

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these cross-coupling reactions. rsc.orgnih.gov The reactivity order for halogens in these transformations is typically I > Br > Cl. shu.ac.uk

Table 3: Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd@PNP), Base | C-C (biaryl) | nih.govrsc.org |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (alkenyl-aryl) | mdpi.com |

| Buchwald-Hartwig Amination | Amine | Pd(dba)₂, Ligand, Base | C-N (diaryl amine) | acs.orgresearchgate.net |

| Ullmann Condensation | N-H heteroarenes, Amines | CuI, Base | C-N | researchgate.net |

| Carbonylative Suzuki Coupling | Arylboronic acid, CO | Pd catalyst | C-C (biaryl ketone) | nih.gov |

Ullmann Coupling Reactions

The Ullmann reaction, a cornerstone in the formation of carbon-nitrogen (C-N) bonds, has been adapted for the N-arylation of various compounds using this compound. This reaction typically requires a copper catalyst and has been refined to improve efficiency and applicability.

The (S)-enantiomer of this compound is a key substrate in the copper-catalyzed Ullmann coupling reaction with heteroarenes that contain an N-H bond. fishersci.sechemicalbook.com This reaction facilitates the formation of a C-N bond between the phenyl group of the amine and the nitrogen atom of the heterocycle. Copper iodide (CuI) is commonly employed as the catalyst for this transformation. fishersci.sechemicalbook.comresearchgate.net This method is a significant strategy for synthesizing N-arylated heterocycles, which are prevalent in molecules of medicinal and biological importance. researchgate.net

The general scheme for this reaction involves the coupling of (S)-1-(3-Bromophenyl)ethanamine with a variety of N-H containing heteroarenes. researchgate.net The process is a classic example of a transition-metal-catalyzed cross-coupling reaction, providing access to complex amine derivatives. researchgate.net

Table 1: Copper-Catalyzed Ullmann Coupling of (S)-1-(3-Bromophenyl)ethanamine with N-H Heteroarenes

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

|---|

To enhance the efficiency of the Ullmann coupling, microwave-assisted synthesis has been successfully applied. researchgate.netresearchgate.net The use of microwave heating dramatically reduces reaction times compared to conventional heating methods, often from hours to mere minutes (e.g., 6-20 minutes). researchgate.net This rapid and efficient heating not only accelerates the reaction but can also lead to higher purity of the final products. researchgate.netresearchgate.net

A study detailed the Ullmann coupling of (S)-1-(3-Bromophenyl)ethanamine with various N-H heteroarenes under microwave irradiation, demonstrating the significant advantages of this technology. researchgate.netresearchgate.net Protocols for microwave-assisted, copper-catalyzed Ullmann reactions often proceed quickly, with typical reaction times ranging from 2 to 30 minutes, and the entire process, including workup, can generally be completed within 1 to 3 hours. nih.gov This methodology has been shown to be effective for the synthesis of biologically active compounds without the need for an inert atmosphere. nih.govrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Ullmann Coupling

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction Time | Hours (e.g., 25-40 h) | Minutes (e.g., 6-20 min) researchgate.net |

| Efficiency | Lower | Higher researchgate.net |

In copper-catalyzed Ullmann cross-coupling reactions, the choice of ligand plays a crucial role in the reaction's success and efficiency. Ligands can accelerate the catalytic cycle and improve the yield and scope of the reaction. For C-N bond formation, various ligands have been developed to work in concert with the copper catalyst. acs.org

Research has shown that ligands with significant steric hindrance and strong electron-donating properties are often beneficial for the reaction. cip.com.cn These characteristics can enhance the stability and catalytic activity of the copper(I) catalytic system. cip.com.cn The introduction of chelating ligands, such as ethylene (B1197577) glycol and its derivatives, has led to dramatic improvements, allowing for milder reaction conditions, sometimes even at room temperature, for the coupling of aryl halides with alkylamines. acs.org The proper ligand can prevent the formation of undesired byproducts and facilitate the coupling of a wider variety of substrates, including those with complex functional groups. acs.org

Microwave-Assisted Synthesis

Other Cross-Coupling Reactions (e.g., C-N bond formation)

Beyond the classic copper-catalyzed Ullmann reaction, other transition-metal-catalyzed cross-coupling reactions are instrumental in forming C-N bonds. Palladium-catalyzed reactions, in particular, have become a general and powerful tool for the N-arylation of amines. acs.org These methods often offer a broader substrate scope and milder reaction conditions compared to traditional Ullmann protocols.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. This reaction class has been extensively developed, with a wide array of ligands designed to facilitate the coupling of various aryl halides with primary and secondary amines. acs.org The main challenge in the N-arylation of primary alkylamines like this compound is to prevent the formation of the undesired tertiary diarylated aniline. acs.org The selection of the appropriate ligand is therefore critical to achieving high selectivity for the desired mono-arylated product. acs.org

Stereochemical Aspects of Reactions Involving this compound

As a chiral molecule, the stereochemical outcome of reactions involving the stereocenter of this compound is a critical consideration. cymitquimica.com Reactions at this chiral center can proceed with either retention or inversion of the original configuration.

The stereochemical fate of this compound in a substitution reaction depends on the reaction mechanism.

Inversion of Configuration is characteristic of bimolecular nucleophilic substitution (S(_N)2) reactions. In this mechanism, the nucleophile attacks the stereocenter from the side opposite to the leaving group in a single, concerted step. medium.com This backside attack forces the other three groups on the carbon atom to flip over, much like an umbrella turning inside out in a strong wind, resulting in an inversion of the stereochemical configuration. medium.com For a reaction involving (S)-1-(3-Bromophenyl)ethanamine, an S(_N)2 reaction at the chiral carbon would lead to a product with the (R)-configuration.

Retention of Configuration occurs when a substitution reaction takes place without breaking any of the bonds to the chiral center, or through a mechanism that results in the new ligand occupying the same position as the one it replaced. libretexts.org For example, if the bromine on the phenyl ring is the site of reaction, the stereochemistry at the ethanamine chiral center remains unaffected. However, if the substitution occurs at the chiral carbon itself, retention can occur through mechanisms involving neighboring group participation or when the reaction proceeds through an S(_N)1-like mechanism where the incoming nucleophile attacks from the same face as the departing leaving group, though this often competes with inversion leading to racemization. sit.edu.cnlibretexts.org For instance, reactions of epoxides, which involve ring-opening, typically proceed with inversion of configuration at the carbon atom that is attacked. sci-hub.se

The specific pathway, and thus the stereochemical outcome, is influenced by the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions.

Diastereoselective and Enantioselective Transformations

The presence of a chiral center at the α-carbon of the ethylamine (B1201723) chain makes this compound a key substrate and precursor in stereoselective synthesis. Both diastereoselective and enantioselective transformations are crucial for the preparation of enantiomerically pure compounds, which are of significant interest in pharmaceutical and materials science research.

Enantioselective Transformations

Enantioselective transformations are pivotal for resolving the racemic mixture of this compound or for synthesizing a specific enantiomer directly.

Enzymatic Kinetic Resolution: A highly efficient method for resolving racemic this compound is through enzymatic kinetic resolution. researchgate.netresearchgate.net This technique utilizes the stereospecificity of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer, allowing for the separation of both enantiomers in high purity. An efficient biocatalytic process has been developed for the resolution of racemic this compound ((RS)-1 ) via an enantioselective lipase-mediated acylation. researchgate.net In this process, the (R)-enantiomer is selectively acylated, leaving the (S)-enantiomer unreacted. researchgate.net

One notable study employed Candida antarctica lipase (B570770) for the (R)-selective acylation using ethyl 2-methoxyacetate as the acyl donor. researchgate.net This reaction resulted in the formation of (S)-1-(3-Bromophenyl)ethanamine ((S)-1 ) and (R)-N-(1-(3-bromophenyl)ethyl)-2-methoxyacetamide ((R)-2 ). researchgate.net The process demonstrated excellent selectivity, yielding both the remaining (S)-amine and the (R)-amide with an enantiomeric excess (ee) of over 99%. researchgate.net The isolated yields for the (S)-amine were reported to be between 91-95%, and for the (R)-amide, between 90-92%. researchgate.net

| Reactant | Enzyme | Acyl Donor | Products | Yield (%) | Enantiomeric Excess (ee) | Reference |

| (RS)-1-(3-Bromophenyl)ethanamine | Candida antarctica lipase | Ethyl 2-methoxyacetate | (S)-1-(3-Bromophenyl)ethanamine | 91-95 | >99% | researchgate.net |

| (R)-N-(1-(3-bromophenyl)ethyl)-2-methoxyacetamide | 90-92 | >99% | researchgate.net |

Asymmetric Synthesis: Asymmetric synthesis provides a direct route to enantiomerically enriched amines. One such method involves the borane-mediated reduction of a prochiral precursor. nih.gov For instance, highly enantiopure (R)-1-arylethylamines have been synthesized by the reduction of (Z)-ethanone O-benzyl oxime ethers. nih.gov This transformation is facilitated by a stable spiroborate ester catalyst derived from (S)-diphenyl valinol and ethylene glycol. nih.gov The reduction of (Z)-1-(3-Bromophenyl)ethanone O-benzyloxime using this catalytic system can produce the corresponding (R)-primary amine with up to 99% ee. nih.gov

| Precursor | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

| (Z)-1-(3-Bromophenyl)ethanone O-benzyloxime | Spiroborate ester from (S)-diphenyl valinol | Borane-THF complex | (R)-1-(3-Bromophenyl)ethanamine | up to 99% | nih.gov |

Diastereoselective Transformations

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of 1-(3-Bromophenyl)ethanamine provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methine proton, the amine protons, and the methyl protons.

The four protons on the 3-bromophenyl ring appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The methine proton (-CHNH₂) gives rise to a quartet signal due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) appear as a doublet, resulting from coupling to the single methine proton. The amine protons (-NH₂) typically present as a broad singlet, though their chemical shift and appearance can vary with solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.4 - 7.1 | Multiplet | 4H | Ar-H |

| ~ 4.1 | Quartet | 1H | -CH(NH₂)CH₃ |

| ~ 1.8 | Broad Singlet | 2H | -NH₂ |

| ~ 1.3 | Doublet | 3H | -CH(NH₂)CH₃ |

Note: Data are predicted based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. For this compound, a total of eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the ethylamine (B1201723) side chain.

The aromatic region of the spectrum displays six signals. The carbon atom directly bonded to the electronegative bromine atom (C-Br) is found at approximately δ 122.9 ppm. ichemical.com The other five aromatic carbons resonate in the range of δ 125-147 ppm. ichemical.com The benzylic methine carbon (-CHNH₂) appears around δ 50 ppm, while the aliphatic methyl carbon (-CH₃) is observed further upfield, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 147 | Ar-C (Quaternary) |

| ~ 130.6 | Ar-CH |

| ~ 130.5 | Ar-CH |

| ~ 129.4 | Ar-CH |

| ~ 125.3 | Ar-CH |

| ~ 122.9 | Ar-C-Br |

| ~ 51 | -CH(NH₂)CH₃ |

| ~ 24 | -CH(NH₂)CH₃ |

Note: Data are predicted based on typical chemical shifts and data from related compounds. ichemical.com

<sup>1</sup>H NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for this compound would show a molecular ion peak ([M]⁺) corresponding to the mass of the parent molecule. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak appears as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The most significant fragmentation pathway for primary amines is typically α-cleavage (cleavage of the bond adjacent to the C-N bond). For this compound, this involves the loss of a methyl radical (•CH₃) to form a highly stable iminium cation, [C₇H₇BrN]⁺. This fragment is often the most abundant ion in the spectrum, known as the base peak. docbrown.info

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass/charge) | Ion Formula | Identity |

| 200/202 | [C₈H₁₀BrN]⁺ | Molecular Ion ([M]⁺/[M+2]⁺) |

| 185/187 | [C₇H₇BrN]⁺ | Base Peak ([M-15]⁺) |

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₈H₁₀⁷⁹BrN) is 198.99966 Da. nih.govnih.gov Experimental HRMS data that matches this value confirms the specific elemental composition, distinguishing it from other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the functional groups present in the compound. nih.gov

The IR spectrum of this compound displays several characteristic absorption bands. The N-H stretching vibrations of the primary amine group appear as a pair of medium-intensity peaks in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. The N-H bending vibration (scissoring) is typically found around 1600 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ range. Finally, the C-N and C-Br stretching vibrations are expected at lower wavenumbers.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3368, 3288 | N-H Stretch | Primary Amine |

| 3060 | Aromatic C-H Stretch | Phenyl Ring |

| 2964, 2927, 2854 | Aliphatic C-H Stretch | Ethyl Group |

| 1596, 1570, 1474 | C=C Stretch | Aromatic Ring |

| 1426 | N-H Bend | Primary Amine |

| 776, 693 | C-H Out-of-Plane Bend | meta-Disubstituted Ring |

Source: Data derived from the FTIR spectrum available on PubChem. nih.gov

Optical Rotation and Chiroptical Methods

The chirality of this compound, arising from its stereogenic center, allows its enantiomers to rotate plane-polarized light. The specific rotation is a fundamental property used to characterize the individual enantiomers. The (R)-enantiomer exhibits a positive rotation, while the (S)-enantiomer shows a negative rotation of equal magnitude. thermofisher.comthermofisher.comfishersci.atfishersci.fifishersci.fi

| Enantiomer | Specific Rotation ([α]D) | Condition |

|---|---|---|

| (R)-1-(3-Bromophenyl)ethanamine | +22° ± 1.0° | Neat |

| (S)-1-(3-Bromophenyl)ethanamine | -22° | Neat |

Beyond simple optical rotation, the chiroptical properties of this compound enantiomers are leveraged in advanced materials science. Specifically, they are used as chiral organic cations in the formation of 2D hybrid organic-inorganic perovskites (HOIPs). rsc.orgresearchgate.netjos.ac.cn These chiral amines induce the formation of asymmetric hydrogen bonds, which creates symmetry-breaking distortions in the inorganic framework of the perovskite. researchgate.net

Research has demonstrated that the incorporation of (R)-1-(3-bromophenyl)ethanamine (R-3BrMBA) and its S-enantiomer into lead bromide and lead iodide perovskites imparts significant chiroptical activity to the resulting material. rsc.orgresearchgate.net This is studied using techniques like Circular Dichroism (CD) spectroscopy. For instance, the chiral perovskite (R-3BrMBA)₂PbBr₄ exhibits a notable anisotropy factor (gCD) of 1.1 × 10⁻³, which is linked to a large exciton (B1674681) spin splitting energy induced by the chiral organic component. rsc.org Computational studies using Density Functional Theory (DFT) have also been employed to model and understand the origins of the CD spectra in these complex materials, such as S-1-(3-bromophenyl)ethanamine encapsulated in a lead iodide perovskite (S-(3Br-MBA)₂PbI₄). researchgate.netresearchgate.net These findings highlight how the inherent chirality of this compound can be transferred to create functional materials with unique optical properties.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.neted.ac.uk This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, the phenomenon of anomalous dispersion (or resonant scattering) can be used to determine the absolute stereochemistry. thieme-connect.de This effect, particularly when a "heavy" atom is present, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs), allowing for the correct assignment of the R or S configuration. thieme-connect.demdpi.com

In the case of this compound, the presence of the bromine atom makes it an excellent candidate for absolute configuration determination by X-ray crystallography using the Bijvoet method. thieme-connect.de The bromine atom is a strong anomalous scatterer, which would enhance the intensity differences between Bijvoet pairs, facilitating a reliable assignment. thieme-connect.de

While the principles are well-established, published X-ray crystallographic data specifically for single crystals of the pure enantiomers of this compound are not readily found in the surveyed literature. A common strategy when a chiral amine does not readily form crystals suitable for X-ray analysis is to derivatize it with another chiral molecule of known configuration to form diastereomers. oup.com These diastereomeric salts or amides often have different physical properties, including a higher propensity for crystallization. An X-ray structure of a suitable diastereomeric crystal would allow for the determination of the relative configuration of the stereocenters, and since the absolute configuration of the derivatizing agent is known, the absolute configuration of the amine can be unequivocally assigned. researchgate.netmdpi.com

Research Applications in Organic Synthesis

Asymmetric Synthesis of Chiral Molecules

The presence of a stereogenic center makes 1-(3-Bromophenyl)ethanamine a key component in the field of asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral product. Molecular chirality is of paramount importance in science and technology, as many biologically active molecules, including pharmaceuticals, must be enantiomerically pure to be effective and safe. d-nb.info

Enantiomerically pure α-chiral amines are critical components in approximately 40% of optically active drugs currently on the market. nih.gov this compound is a prime example of such a crucial amine. One established method for its synthesis involves the borane-mediated reduction of its corresponding (Z)-O-benzyloxime ether. nih.gov This reaction, catalyzed by a stable spiroborate ester derived from (S)-diphenyl valinol, can produce the desired (R)-primary arylethylamines in high yields and excellent enantiomeric purity, often up to 99% enantiomeric excess (ee). nih.gov

Biocatalytic approaches have also emerged as powerful alternatives for producing enantiopure amines. acs.org ω-Transaminases (ω-TAs) can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com While direct examples involving this compound are specific, the methodology has been successfully applied to structurally similar substrates like 1-(3-chlorophenyl)ethanamine. mdpi.com Furthermore, innovative cascades using resting E. coli cells that co-express alcohol dehydrogenases (ADH) and amine dehydrogenases (AmDH) have been developed to convert racemic alcohols directly into enantiopure amines, representing a green and efficient synthetic route. nih.gov

| Method | Precursor | Key Reagent/Catalyst | Product Example | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | (Z)-1-(3-Bromophenyl)ethanone O-benzyloxime | Spiroborate ester / BH₃–THF | (R)-1-(3-Bromophenyl)ethanamine | Up to 99% | nih.gov |

| Biocatalytic Asymmetric Synthesis | Prochiral Ketones | ω-Transaminase (ω-TA) | Chiral Amines | High | mdpi.com |

| Biocatalytic Alcohol Amination | Racemic Alcohols | Engineered E. coli (ADH/AmDH) | Enantiopure Amines | Up to >99% | nih.gov |

Beyond being a synthetic target, enantiopure this compound functions as a chiral auxiliary. chemnet.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter in a diastereoselective manner. After the desired stereochemistry is set, the auxiliary is cleaved from the molecule. This compound is also used to create novel chiral ligands for transition-metal catalysts, which are instrumental in asymmetric catalysis. d-nb.info The development of C2-symmetrical ligands, in particular, has been a significant advancement, as this symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. d-nb.info

Synthesis of Enantiopure Amines and Derivatives

Precursor for Complex Organic Structures

The dual functionality of the amino group and the reactive bromophenyl moiety makes this compound an ideal starting material for building more complex molecules. cymitquimica.com It serves as a key building block for a variety of structures, particularly those of interest to the pharmaceutical industry. smolecule.com

This compound and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. The (R)-enantiomer, for example, is noted for its relevance in synthesizing biologically active molecules. cymitquimica.com Research has shown its utility as a precursor for calcimimetic analogues, which are compounds that can modulate the calcium-sensing receptor. nih.gov In one approach, enantiopure 1-(naphthalen-1-yl)ethylamine, a related chiral amine, was used to synthesize these analogues, highlighting the role of such small amino intermediaries in pharmaceutical chemistry. nih.gov The compound (2R)-2-Amino-2-(3-bromophenyl)ethan-1-ol, a derivative, is a key intermediate in the preparation of Proteolysis-Targeting Chimeras (PROTACs) and various oxazole (B20620) derivatives.

Nitrogen-containing heterocycles are fundamental structural components in a vast number of pharmaceuticals and biologically active compounds. researchgate.netscispace.com this compound is a valuable precursor for synthesizing these structures. A significant application is its use in the Ullmann coupling reaction. fishersci.atresearchgate.net This copper-catalyzed cross-coupling reaction enables the N-arylation of various N-H containing heteroarenes (such as pyrole, indole, and imidazole) with (S)-1-(3-Bromophenyl)ethanamine. researchgate.net This method provides a direct route to complex, N-arylated heterocyclic molecules that are of considerable interest in medicinal chemistry. researchgate.net Additionally, the amine can be condensed with aldehydes, such as 3-bromobenzaldehyde (B42254), to form Schiff bases (or imines), which are versatile intermediates for synthesizing a variety of heterocyclic systems. mdpi.comresearchgate.net

Building Block for Pharmaceutical Intermediates

Development of New Synthetic Methodologies

The use of this compound and its derivatives has also contributed to the development and refinement of new synthetic methodologies. For instance, researchers have explored microwave-assisted, copper-catalyzed Ullmann couplings of (S)-1-(3-bromophenyl)ethylamine with N-H heteroarenes. researchgate.net This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times and, in some cases, higher product purity. researchgate.net Another area of development is in palladium-catalyzed direct arylation reactions, where bromobenzylacetamide derivatives, which can be synthesized from the corresponding amine, are coupled with various heteroaromatics to form biaryl structures efficiently. thieme-connect.com These methodological advancements, often driven by the need to synthesize complex molecules from building blocks like this compound, are crucial for expanding the toolkit of synthetic organic chemists. ub.edu

| Methodology | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-Assisted Ullmann Coupling | (S)-1-(3-Bromophenyl)ethylamine, N-H Heteroarenes | Copper Iodide (CuI) / Microwave Heating | Shorter reaction times, high purity | fishersci.atresearchgate.net |

| Palladium-Catalyzed Direct Heteroarylation | Bromobenzylacetamide derivatives, Heteroaromatics | [PdCl(C₃H₅)(dppb)], KOAc, DMAC, 150 °C | Direct C-H functionalization, avoids pre-functionalized organometallics | thieme-connect.com |

| Biocatalytic Amination | Alcohols, Ammonia | Engineered E. coli cells (ADH/AmDH) | Green, sustainable, high enantioselectivity from simple precursors | nih.gov |

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 1-(3-Bromophenyl)ethanamine. rsdjournal.org These calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic transitions. rsdjournal.org For instance, DFT calculations at the B3LYP/def2SVP level of theory have been used to determine the ground-state geometries of substituted phenethylamines, which is crucial for understanding their interactions with biological targets. spiedigitallibrary.org

In the context of enzymatic reactions involving phenylethylamine derivatives, quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to model the reaction steps with high accuracy. nih.gov These approaches allow for the detailed study of bond-breaking and bond-forming processes within the enzyme's active site, providing a level of detail that is not accessible through classical molecular mechanics. rsc.org

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 200.08 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Topological Polar Surface Area (TPSA) | 26.0 Ų | chemscene.comnih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

This table presents computationally derived physicochemical properties of this compound.

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For substituted phenethylamines, the nature and position of substituents on the phenyl ring significantly influence the energies of these frontier orbitals. uchile.cl The bromine atom at the meta-position in this compound acts as an electron-withdrawing group through induction, which would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted phenylethylamine. This, in turn, can affect its interaction with receptors and enzymes. uchile.cl

Theoretical studies on related compounds, such as 2-(3-Bromopyridin-2-yl)ethanamine, have used quantum molecular descriptors, including HOMO and LUMO energies, to compare electronic properties and predict reactivity. Similar analyses for this compound would be valuable in rationalizing its chemical behavior.

Computational methods are extensively used to analyze reaction pathways, particularly in asymmetric synthesis, to understand the origins of stereoselectivity. beilstein-journals.org For the synthesis of chiral amines like this compound, this involves calculating the energy profiles of competing reaction pathways leading to the (R) and (S) enantiomers. nih.govacs.org

In the context of biocatalytic reductive amination using transaminases, computational studies can model the formation of key intermediates, such as the external aldimine. nih.gov By comparing the energies of the transition states for the nucleophilic attack leading to the different stereoisomers, the preferred reaction pathway and the resulting enantiomeric excess can be predicted. nih.gov For example, in zirconium-mediated reductions of sulfinyl ketimines, DFT calculations have supported a cyclic half-chair transition state to rationalize the high selectivity observed. acs.org Such computational insights are crucial for the rational design of catalysts and the optimization of reaction conditions for the stereoselective synthesis of chiral amines. acs.orgresearchgate.net

Molecular Orbital Theory Applications

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. digitellinc.comresearchgate.net

Molecular docking predicts the preferred orientation of the ligand within the binding site of a protein, providing insights into the binding mode and affinity. nih.gov For instance, docking studies on phenylethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) have been used to understand their inhibitory activity. nih.gov In a similar vein, docking this compound into the active site of a target protein could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its biological activity. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, allowing for the study of its stability and conformational changes over time. researchgate.netnih.gov MD simulations have been used to investigate the conformational preferences of phenylethylamines and their derivatives, which is crucial for understanding their biological function. digitellinc.comresearchgate.net For example, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its affinity than docking alone. nih.gov

Table 2: Example of Docking Scores for Phenylethylamine Derivatives with a Target Protein

| Compound | Docking Score (kcal/mol) | Predicted Interactions |

|---|---|---|

| Phenylethylamine | -5.8 | Hydrophobic interactions with Phe, Leu |

| (S)-1-(3-Bromophenyl)ethanamine | -7.2 | H-bond with Ser, hydrophobic interactions |

This table is a hypothetical representation of docking results to illustrate the type of data generated.

Prediction of Stereochemical Outcomes

Computational chemistry plays a pivotal role in predicting the stereochemical outcome of asymmetric reactions. chemrxiv.org This is particularly important for chiral molecules like this compound, where the two enantiomers can have different biological activities.

The prediction of stereoselectivity often involves the use of quantum-guided molecular mechanics (Q2MM) or DFT to calculate the energies of the diastereomeric transition states. rsc.orgchemrxiv.org The enantiomeric excess (ee) of a reaction can be estimated from the calculated energy difference between these transition states. This approach has been successfully applied to a variety of reactions, including palladium-catalyzed allylic aminations and organocatalyzed aldol (B89426) reactions. chemrxiv.orgacs.org

For the synthesis of chiral amines using transaminases, a combination of molecular docking and MD simulations can be used to predict the enantioselectivity. nih.gov By modeling the external aldimine intermediate for both the (R)- and (S)-enantiomers, it is possible to predict which enantiomer will be preferentially formed. nih.gov These predictive models are invaluable for catalyst screening and for understanding the factors that control stereoselectivity in chiral amine synthesis. tdx.cat

Structure-Reactivity Relationships

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. royalsocietypublishing.org For substituted phenethylamines, the nature and position of the substituents on the phenyl ring have a profound impact on their chemical and pharmacological properties. nih.govnih.gov

The bromine atom in this compound influences its reactivity through both electronic and steric effects. Electronically, the bromine atom is electron-withdrawing via the inductive effect, which can affect the pKa of the amine group and the nucleophilicity of the molecule. annualreviews.org The position of the substituent is also critical; for example, in reactions with some heterocyclic systems, halogenated phenethylamines can lead to different substitution patterns (ipso- vs. tele-substitution) depending on the reaction conditions. researchgate.net

Computational studies can quantify these effects by calculating various molecular descriptors, such as electrostatic potentials and orbital energies. uchile.cl By correlating these descriptors with experimentally observed reactivity for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models can then be used to predict the reactivity and biological activity of new compounds, thereby guiding the design of molecules with desired properties.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming central to the synthesis of chiral amines, including 1-(3-Bromophenyl)ethanamine. The focus is on reducing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes. rasayanjournal.co.in

One promising strategy involves chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical catalysis. For instance, a one-pot chemoenzymatic method uses a laccase/TEMPO catalytic system for the oxidation of racemic alcohols to ketones, which are then converted into optically enriched amines by transaminases. uniovi.es This approach has been successfully applied to substrates like 1-(2-bromophenyl)ethanol, a close structural analog of the precursor to this compound. uniovi.es The use of whole-cell biocatalysts, such as engineered Escherichia coli, is also gaining traction. These systems are advantageous due to their low preparation cost and the ability to regenerate cofactors in vivo, although amine toxicity to the cells presents a challenge that researchers are addressing through adaptive evolution. acs.org

Other green approaches include the development of solvent-free or aqueous-medium reactions. The synthesis of pyrrole (B145914) derivatives, for example, has been demonstrated in an aqueous medium using DABCO as a catalyst. scirp.org Furthermore, a more sustainable method for producing isocyanides, such as 3-bromo-1-isocyanobenzene from the corresponding formamide, has been developed using phosphorus oxychloride in the absence of a co-solvent. mdpi.com The reduction of β-nitrostyrenes to phenethylamines using sodium borohydride (B1222165) and copper(II) chloride also represents a rapid and efficient one-pot procedure under mild conditions. beilstein-journals.org

Integration with Flow Chemistry and Automation

The integration of continuous flow chemistry and automation is revolutionizing the synthesis and processing of chiral amines. Flow reactors offer superior control over reaction parameters, enhanced safety for hazardous reactions, and simplified scale-up compared to traditional batch processes. uc.ptmpg.de

Researchers are developing integrated flow systems that combine reaction, work-up, and purification into a single, continuous process. For example, a system for the resolution of chiral amines has been designed that incorporates a continuous packed bed reactor with an immobilized lipase (B570770), followed by pH-mediated extraction and crystallization. whiterose.ac.ukrsc.org This "telescoped" approach significantly reduces synthesis time, waste, and manual operations. mpg.de